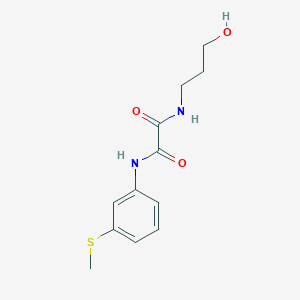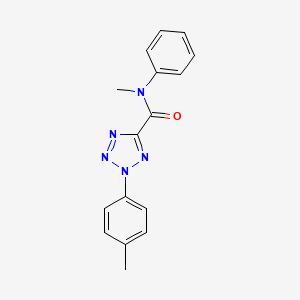![molecular formula C11H14FNO4S2 B2532510 N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide CAS No. 1179753-05-9](/img/structure/B2532510.png)
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The InChI code for a similar compound, 2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride, is 1S/C8H16N2O3S.ClH/c1-6(9)8(11)10-4-7-2-3-14(12,13)5-7;/h6-7H,2-5,9H2,1H3,(H,10,11);1H . This can be used to generate a 3D structure of the molecule.
Physical And Chemical Properties Analysis
A similar compound, 2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride, has a molecular weight of 256.75 . It’s stored at room temperature and appears as an oil .
Scientific Research Applications
Fluorescent Probes (FPs) in Biological Research
Fluorescent probes play a crucial role in visualizing cellular processes, protein localization, and molecular interactions. Researchers have explored the use of N-[(1,1-dioxo-1λ6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide as a fluorescent probe due to its unique properties. These include high photostability, minimal photobleaching, and compatibility with live-cell imaging. By conjugating this compound to specific biomolecules (such as antibodies or peptides), scientists can track cellular events with high precision .
Nanobodies Targeting FPs
Nanobodies, which are single-domain antibody fragments derived from camelid species, have gained prominence in recent years. Researchers have developed nanobodies that specifically recognize FPs, including those based on N-[(1,1-dioxo-1λ6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide . These nanobodies serve as powerful tools for protein purification, protein crystallization, and super-resolution microscopy. Their small size, stability, and high affinity make them ideal for studying protein dynamics and interactions .
Biosensing Applications
The compound’s sulfonamide group allows for selective binding to specific protein targets. Researchers have exploited this property to create biosensors for detecting proteins, enzymes, or other analytes. By immobilizing the compound on surfaces (such as electrodes or nanoparticles), they can monitor real-time interactions with high sensitivity. These biosensors find applications in clinical diagnostics, environmental monitoring, and drug screening .
Gene Regulation and Drug Delivery
Nucleic acids, including deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), possess unique properties such as molecular recognition ability, programmability, and ease of synthesis. Researchers have explored using N-[(1,1-dioxo-1λ6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide as a carrier for nucleic acid-based therapies. By conjugating it to siRNAs (small interfering RNAs) or antisense oligonucleotides, they can achieve targeted gene regulation or drug delivery. The compound’s stability ensures efficient cargo delivery to specific cells or tissues .
Photodynamic Therapy (PDT)
PDT is a cancer treatment that involves activating photosensitizers with light to generate reactive oxygen species, leading to localized cell damage. Researchers have investigated the potential of N-[(1,1-dioxo-1λ6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide as a photosensitizer. Its absorption in the visible range allows for precise light activation, making it a candidate for targeted PDT .
Materials Science and Optoelectronics
The compound’s unique sulfur-containing heterocycle makes it interesting for materials science applications. Researchers have explored its use in organic semiconductors, light-emitting diodes (LEDs), and solar cells. By incorporating it into conjugated polymers or thin films, they aim to enhance charge transport, luminescence, and energy conversion efficiency .
Safety and Hazards
The safety information for a similar compound, 2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO4S2/c12-10-3-1-2-4-11(10)19(16,17)13-7-9-5-6-18(14,15)8-9/h1-4,9,13H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTPLRJWMRWOGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNS(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-fluorobenzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[(5-acetyl-2-methoxyphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2532429.png)
![Phenyl-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2532430.png)

![Benzyl 2-[(2s)-2-[(2r)-2-(2-{[(tert-butoxy)carbonyl]aminoacetamido)-3-phenylpropanamido]-4-methylpentanamido]acetate](/img/structure/B2532437.png)
![2-Chloro-N-[[3-(oxolan-2-ylmethoxymethyl)phenyl]methyl]acetamide](/img/structure/B2532438.png)

![N-(cyclopropylmethyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2532441.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-ethoxybenzamide](/img/structure/B2532442.png)

![(E)-N-benzyl-2-cyano-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2532445.png)


